2-fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O4S/c1-10(2)16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLGZSCNBBCVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide involves several steps. One common method includes the nitration of 2-fluorobenzenesulfonamide followed by N,N-dimethylation. The reaction conditions typically involve the use of nitrating agents such as nitric acid and sulfuric acid, followed by methylation using dimethyl sulfate or methyl iodide . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
2-Fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-fluoro-N,N-dimethyl-5-aminobenzenesulfonamide.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C₈H₉FN₂O₄S
- Molecular Weight : 248.23 g/mol
- IUPAC Name : 2-fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide
The compound features a fluorine atom, a nitro group, and a sulfonamide functional group, contributing to its distinctive properties.
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic chemistry.
Common Reactions :
- Oxidation : Converts to sulfone derivatives.
- Reduction : Converts the nitro group to an amino group.
- Substitution : Fluorine can be replaced by nucleophiles.
Biology
The compound is being studied for its potential biological activities, particularly in antimicrobial and anticancer research. Its mechanism of action involves the reduction of the nitro group to form reactive intermediates that interact with cellular components.
Biological Activity :
- Exhibits significant antimicrobial activity against various bacterial strains.
- Demonstrates anticancer properties through apoptosis pathways in cancer cell lines.
Medicine
Research is ongoing to explore its potential as a pharmaceutical intermediate. The compound's unique properties may lead to the development of new therapeutic agents targeting bacterial infections and cancer.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes, showcasing its versatility beyond laboratory research.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the sulfonamide group or the introduction of different substituents can significantly alter efficacy.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 2-Fluoro-N,N-dimethylbenzenesulfonamide | Structure | Reduced activity due to lack of nitro group |
| 2-Fluoro-5-nitrobenzenesulfonamide | Structure | Altered solubility and reactivity |
Antimicrobial Efficacy
A study demonstrated that this compound inhibited bacterial growth at concentrations as low as 10 μg/mL, particularly effective against Gram-positive bacteria. This suggests potential therapeutic applications in treating bacterial infections.
Cancer Cell Line Studies
In experiments involving human lung cancer cells, treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 50 μM). Mechanistic studies indicated that this effect was mediated through apoptosis pathways, highlighting its potential as an anticancer drug candidate.
Influenza Virus Inhibition
Investigations into similar benzenesulfonamide derivatives have suggested potential antiviral properties against H5N1 influenza virus. While not directly tested on this compound, these findings indicate broader applicability for sulfonamide compounds in viral infections.
Mechanism of Action
The mechanism of action of 2-fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
- N-(2-Fluoro-5-Nitrophenyl)-N-Methanesulfonylmethanesulfonamide (CAS 1135282-97-1) This compound features dual methanesulfonyl groups on the sulfonamide nitrogen, compared to the dimethylamino group in the target compound. The dimethylamino group, in contrast, may enhance solubility in polar solvents due to its basicity.
- 5-Amino-2-Chloro-N,N-Dimethylbenzenesulfonamide (CAS 10475-06-6) Replacing the nitro and fluoro groups with amino and chloro substituents significantly alters electronic properties. The amino group is electron-donating, which could increase the sulfonamide’s acidity (pKa), while the chloro substituent introduces steric hindrance and moderate electron withdrawal. Such changes may affect binding interactions in biological systems .
Functional Group Comparisons
- 2-Fluoro-N'-(3-Fluoro-5-(Pyridin-2-yl)Benzoyl)Benzenesulfonohydrazide (CAS 2055397-28-7) The hydrazide group (–NH–NH–) in this compound contrasts with the dimethylamino group in the target sulfonamide. Hydrazides are prone to hydrolysis under acidic or basic conditions, limiting their stability but enabling reactivity in condensation reactions (e.g., forming hydrazones) . The pyridinyl moiety may enhance metal coordination or π-π stacking in molecular recognition.
- N-Cyclohexyl-5-Fluoro-2-Methoxy-N-Methylbenzenesulfonamide (CAS 723742-91-4) The cyclohexyl and methoxy groups introduce steric bulk and lipophilicity, which could improve membrane permeability compared to the target compound’s dimethylamino and nitro groups.
Research Implications and Gaps
- Electronic Effects: The nitro group in the target compound likely dominates its electronic profile, directing electrophilic substitution reactions to specific positions. Comparative studies with non-fluorinated analogs could clarify fluorine’s role in modulating reactivity.
- Biological Activity: While sulfonamides are known for targeting carbonic anhydrases or proteases, the dimethylamino group in this compound may confer unique selectivity. Further in vitro assays are needed to validate this hypothesis.
- Synthetic Challenges: Stability of the dimethylamino group under nitro reduction conditions () remains unaddressed. Alternative reducing agents (e.g., catalytic hydrogenation) may be preferable to avoid side reactions.
Biological Activity
2-Fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Profile
- Molecular Formula : C₈H₉FN₂O₄S
- Molecular Weight : 248.23 g/mol
- IUPAC Name : this compound
The compound is characterized by the presence of a fluorine atom, nitro group, and sulfonamide functional group, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound's stability and reactivity, making it a valuable tool in both chemical and biological research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, demonstrating inhibition of growth at certain concentrations. The compound's mechanism involves disruption of bacterial cell wall synthesis and function, although specific pathways remain to be fully elucidated.
Anticancer Potential
The compound has also shown promise in anticancer studies. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in vitro studies have indicated that the compound can reduce viability in several cancer cell lines, including breast and lung cancer models .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds reveal that modifications to the sulfonamide group or the introduction of different substituents can significantly alter the compound's efficacy.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 2-Fluoro-N,N-dimethylbenzenesulfonamide | Structure | Reduced activity due to lack of nitro group |
| 2-Fluoro-5-nitrobenzenesulfonamide | Structure | Altered solubility and reactivity |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 10 μg/mL. The compound was particularly effective against Gram-positive bacteria, showcasing potential as a therapeutic agent in treating bacterial infections .
- Cancer Cell Line Studies : In a series of experiments involving human lung cancer cells, treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 50 μM). Mechanistic studies suggested that this effect was mediated through apoptosis pathways, highlighting its potential as an anticancer drug candidate .
- Influenza Virus Inhibition : Recent investigations into similar benzenesulfonamide derivatives have indicated potential antiviral properties against H5N1 influenza virus. Although not directly tested on this compound, these findings suggest a broader applicability of sulfonamide compounds in viral infections.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-fluoro-N,N-dimethyl-5-nitrobenzenesulfonamide?
- Methodological Answer : Synthesis optimization involves selecting appropriate nitration and sulfonylation agents. For example, nitration of the benzene ring can be achieved using mixed acids (HNO₃/H₂SO₄), while sulfonylation may require chlorosulfonic acid followed by dimethylamine substitution. Reaction temperature (0–50°C) and solvent polarity (e.g., dichloromethane vs. benzene) critically influence yield and regioselectivity. Evidence from analogous compounds suggests that thionyl chloride (SOCl₂) or oxalyl dichloride can activate sulfonic acids to sulfonyl chlorides, which then react with dimethylamine .
- Data Table :
| Step | Reagent/Condition | Purpose | Yield Range |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduce nitro group | 60–80% |
| Sulfonylation | ClSO₃H, 50°C | Form sulfonic acid | 70–90% |
| Amidation | (CH₃)₂NH, DCM, 20°C | Substitute sulfonyl chloride | 50–70% |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identifies dimethylamino protons (δ 2.8–3.2 ppm as a singlet) and aromatic protons (split by fluorine and nitro groups).
- ¹⁹F NMR : Confirms the fluorine substituent (δ -110 to -120 ppm for meta-fluoro in nitrobenzenesulfonamides) .
- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and electron density maps. For instance:
- Electrostatic Potential (ESP) Maps : Highlight electron-deficient regions (e.g., nitro-adjacent carbon) prone to nucleophilic attack.
- Reaction Pathway Simulations : Predict activation energies for substitutions at the fluorine or nitro positions. ICReDD’s integrated computational-experimental workflows (combining quantum chemistry and machine learning) reduce trial-and-error experimentation .
Q. How should researchers resolve contradictory data in the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?
- Methodological Answer : Conflicting EAS outcomes (e.g., bromination at C-4 vs. C-6) may arise from solvent polarity or catalyst choice. A systematic approach includes:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, highlights DoE’s role in optimizing TiO₂ photoactivity by varying pH and light intensity .
- Isotopic Labeling : Track substituent effects using deuterated analogs.
- Kinetic Studies : Compare rate constants under varied conditions to identify dominant mechanisms.
Q. What methodologies are recommended for studying the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., dihydropteroate synthase for sulfonamide antibiotics) using AutoDock Vina .
- Metabolic Stability Tests : Use liver microsomes to assess cytochrome P450-mediated degradation.
Data Contradiction Analysis
Q. Why might solvent choice lead to inconsistent yields in sulfonamide functionalization?
- Analysis : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions (e.g., hydrolysis of nitro groups). shows that dichloromethane (low polarity) improves selectivity in sulfonyl chloride formation, while benzene increases byproduct formation due to poor solubility . A stepwise solvent strategy (DMF for sulfonylation, DCM for amidation) could mitigate this.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
